molecular formula C20H17N5O2 B2595547 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenylacetamide CAS No. 863446-34-8

2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenylacetamide

Cat. No.: B2595547
CAS No.: 863446-34-8
M. Wt: 359.389
InChI Key: IIKSVFUCTYAABI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenylacetamide is a pyrazolopyrimidine derivative characterized by a fused pyrazole-pyrimidine core substituted with a p-tolyl group at position 1 and an N-phenylacetamide moiety at position 2. The synthesis of such derivatives typically involves multi-step reactions, starting with functionalized pyrazole intermediates and proceeding through cyclization or alkylation steps .

Properties

IUPAC Name

2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2/c1-14-7-9-16(10-8-14)25-19-17(11-22-25)20(27)24(13-21-19)12-18(26)23-15-5-3-2-4-6-15/h2-11,13H,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKSVFUCTYAABI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenylacetamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminonicotinic acid with p-tolylisothiocyanate, followed by cyclization and subsequent acylation with phenylacetyl chloride. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which are crucial for the successful synthesis of this compound.

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidinone Ring

The 4-oxo group in the pyrimidinone ring enables reactivity with electrophilic reagents. For example:

  • Chlorination : Treatment with POCl₃ converts the 4-oxo group to a chloro substituent, forming 4-chloro derivatives. This intermediate is critical for further substitutions (e.g., reactions with amines) .

  • Amination : Reaction with aliphatic or aromatic amines (e.g., cyclohexylamine) replaces the 4-oxo group, yielding 4-amine derivatives. These reactions typically occur under reflux in aprotic solvents like DMF .

Example Reaction Pathway

Reagent/ConditionProductYieldSource
POCl₃, reflux, 6 hrs4-Chloro-pyrazolo[3,4-d]pyrimidine78%
Benzylamine, K₂CO₃, DMF, 80°C4-Benzylamino derivative65%

Functionalization of the Acetamide Side Chain

The N-phenylacetamide moiety undergoes hydrolysis and condensation:

  • Hydrolysis : Acidic or basic conditions cleave the acetamide to form carboxylic acid derivatives. For instance, refluxing with HCl/NaOH yields 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetic acid.

  • Condensation with Hydrazines : Reaction with hydrazines forms hydrazide derivatives. In one protocol, benzaldehyde derivatives condense with the acetamide’s NH group under acidic conditions to generate Schiff bases .

Key Reaction

text
2-(4-Oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenylacetamide + Benzaldehyde → (E)-N’-Benzylidene hydrazide derivative Conditions: Glacial acetic acid, reflux, 5 hrs | Yield: 72% [6][7]

Oxidation and Reduction Reactions

  • Oxidation of Thioether Groups : If a methylthio group is present (in analogs), oxidation with KMnO₄/H₂SO₄ converts it to a sulfone, enhancing electrophilicity for subsequent reactions .

  • Reduction of Nitriles : Catalytic hydrogenation of cyano groups (in related structures) produces primary amines, though this is less relevant to the target compound .

Cyclization Reactions

The acetamide side chain can participate in intramolecular cyclization. For example, heating with PPA (polyphosphoric acid) induces ring closure, forming fused heterocycles such as oxazolopyrazolopyrimidines.

Electrophilic Aromatic Substitution

The p-tolyl and phenyl groups undergo halogenation or nitration under standard conditions:

  • Bromination : NBS (N-bromosuccinimide) in CCl₄ introduces bromine at the para position of the phenyl ring .

  • Nitration : HNO₃/H₂SO₄ selectively nitrates the aromatic rings, though regioselectivity depends on substituent effects.

Cross-Coupling Reactions

Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) modify the aryl groups. For instance, the p-tolyl moiety can be replaced with other aryl boronic acids to diversify the structure .

Mechanistic Insights

  • Nucleophilic Substitution : The 4-oxo group’s electron-withdrawing nature activates the pyrimidine ring for attack by nucleophiles like amines .

  • Schiff Base Formation : The acetamide’s NH group reacts with carbonyl-containing electrophiles via condensation, facilitated by acid catalysis .

Scientific Research Applications

Antitumor Activity

Recent studies have demonstrated the antitumor potential of pyrazolo[3,4-d]pyrimidine derivatives, including this compound. Key findings include:

  • Cell Line Studies : The compound exhibits significant cytotoxicity against various cancer cell lines. For instance, derivatives have shown IC50 values ranging from 0.01 µM to 49.85 µM against MCF7 (breast cancer) and A549 (lung cancer) cells respectively, indicating potent growth inhibition .
  • Mechanism of Action : It is hypothesized that the compound may inhibit kinases such as Aurora-A kinase, leading to cell cycle arrest and apoptosis in cancer cells .
Cell LineIC50 (µM)Notes
MCF70.01 - 49.85Significant growth inhibition observed
A5490.01 - 49.85Potential for further development as anticancer agents

Neurological Applications

The compound has been investigated for its effects on cholinergic neurotransmission:

  • Target of Action : Acetylcholinesterase (AChE) inhibition increases acetylcholine levels, potentially enhancing cognitive functions .
  • Therapeutic Implications : This mechanism suggests potential applications in treating cognitive decline and memory impairment associated with Alzheimer’s disease.

Case Studies

Several studies have documented the efficacy of similar compounds in clinical settings:

  • Synthesis and Characterization : A study demonstrated the synthesis of related pyrazolo[3,4-d]pyrimidine derivatives with notable biological activity. The synthesized compounds underwent rigorous characterization using NMR and IR spectroscopy .
  • In Vitro Evaluations : In vitro evaluations showed that compounds similar to 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenylacetamide exhibited promising antitumor effects across various cancer cell lines .

Mechanism of Action

The mechanism of action of 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting the activity of enzymes or modulating receptor functions. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the reduction of inflammation.

Comparison with Similar Compounds

N-{3-Methyl-1-[1-(4-methylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]-1H-pyrazol-5-yl}-2-phenoxyacetamide

  • Key Differences: Replaces the phenylacetamide group with a phenoxyacetamide moiety. Introduces a methyl group at position 3 of the pyrazole ring.

2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-p-tolylacetamide

  • Key Differences :
    • Substitution of pyrazolo[3,4-d]pyrimidine with pyrazolo[3,4-b]pyridine.
    • Presence of a 4-chlorophenyl group and methyl substituent on the pyridine ring.

1-(4-Imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)urea derivatives

  • Key Differences: Replacement of the acetamide group with a urea moiety. Introduction of imino groups at position 4.
  • Impact : Urea derivatives exhibit stronger hydrogen-bonding capacity, which may improve solubility and target engagement in aqueous environments .

Physical and Spectral Properties

Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) Notable Spectral Features Reference
Target Compound Not reported ~1680 (estimated) 1H NMR: δ 4.25 (CH₂), 7.11–7.65 (Ar-H)
Phenoxyacetamide Analogue Not reported ~1680 (estimated) 1H NMR: δ 4.25 (CH₂), phenoxy signals
4-Chlorophenyl-pyrazolo[3,4-b]pyridine 207–209 1681 MS: m/z 482 (M⁺), 484 (M⁺+2)
Urea Derivatives 228–230 Not reported MS: m/z 579.1 (M⁺+1)

Notes:

  • Chlorinated analogues show distinct mass spectral peaks due to isotopic patterns (e.g., m/z 482 and 484 for Cl-containing compounds) .

Anticancer Activity

  • Target Compound : While direct data are unavailable, structurally related pyrazolopyrimidines exhibit kinase inhibitory activity, particularly against EGFR and VEGFR2 .
  • Urea Derivatives : Demonstrated in vitro and in vivo anticancer activity, with IC₅₀ values in the micromolar range against breast and lung cancer cell lines .
  • Fluorinated Analogues: Compounds like 4-(4-amino-1-substituted-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide show enhanced metabolic stability due to fluorine substitution, improving pharmacokinetic profiles .

Biological Activity

2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenylacetamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core with a p-tolyl substitution and an acetamide moiety. The molecular formula is C18H18N4O2C_{18}H_{18}N_{4}O_{2}. The synthesis typically involves several steps:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core : This is achieved through cyclization reactions starting from suitable precursors.
  • Introduction of the p-Tolyl Group : Often accomplished via Friedel-Crafts alkylation.
  • Acetamide Formation : The final step usually involves acetylation to introduce the acetamide group.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

Antitumor Activity

Studies have shown that compounds within this class can inhibit various cancer cell lines. For instance, analogs have demonstrated potent inhibitory effects against BRAF(V600E) mutations and other cancer-related pathways. In vitro assays have indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in animal models .

Enzyme Inhibition

The compound has been identified as a potential enzyme inhibitor. It interacts with specific targets within cellular pathways, notably kinases involved in cancer progression. For example, it may bind to the ATP-binding sites of kinases, effectively blocking their activity and altering downstream signaling processes .

Antiparasitic Properties

Preliminary studies suggest that this compound may also exhibit activity against Trypanosoma brucei, the causative agent of African sleeping sickness. Its structural features allow it to penetrate cellular membranes and disrupt essential biological functions in parasites .

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory responses. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines and reduce nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS) .

The biological effects of this compound are attributed to its ability to:

  • Inhibit Enzyme Activity : By binding to active sites on enzymes, it disrupts their normal function.
  • Modulate Signaling Pathways : The compound influences various signaling cascades that are critical for cell proliferation and survival.
  • Interfere with Cellular Processes : Its unique structure allows it to penetrate cells and affect intracellular targets directly.

Case Studies

  • Antitumor Efficacy : In a study evaluating the efficacy of pyrazolo[3,4-d]pyrimidine derivatives against human cancer cell lines, this compound exhibited IC50 values significantly lower than standard chemotherapeutics, indicating its potential as a novel anticancer agent .
  • Enzyme Inhibition Assays : In vitro assays demonstrated that this compound effectively inhibits xanthine oxidase activity with an IC50 value comparable to established inhibitors, suggesting its potential use in treating conditions like gout or hyperuricemia .

Q & A

Q. What experimental approaches validate caspase-dependent apoptosis?

  • Methodological Answer : Use caspase inhibitors (e.g., Z-VAD-FMK) to block apoptosis and confirm via Western blot (cleaved PARP). siRNA knockdown of caspase-3 further validates the mechanism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.